4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluoropyrimidine moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoropyrimidine with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, which enhances mass transfer and resource-efficient synthesis. This method leverages enzyme-catalyzed reactions in continuously operated flow reactors, providing high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyrimidine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound with similar structural features but different substituents.
5-Fluoro-2-cyano pyrimidine: Another fluoropyrimidine derivative used in similar applications.
Uniqueness
4-(5-Fluoropyrimidin-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring and a fluoropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H7FN4O2 |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN4O2/c1-14-4-6(7(13-14)9(15)16)8-11-2-5(10)3-12-8/h2-4H,1H3,(H,15,16) |
InChI Key |
ZRKUFUFNZFVZIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C2=NC=C(C=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.